molecular formula C7H12O2S B137919 Methyl 1-(mercaptomethyl)cyclopropaneacetate CAS No. 152922-73-1

Methyl 1-(mercaptomethyl)cyclopropaneacetate

Cat. No.: B137919
CAS No.: 152922-73-1
M. Wt: 160.24 g/mol
InChI Key: JRHLVNAWLWIHDN-UHFFFAOYSA-N
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Description

Methyl 1-(mercaptomethyl)cyclopropaneacetate (CAS 152922-73-1, EC 604-878-1) is a sulfur-containing cyclopropane derivative with the molecular formula C₇H₁₂O₂S (molecular weight 160.24 g/mol). It is a pale yellow liquid with a boiling point of 209°C and serves as a critical intermediate in synthesizing Montelukast Sodium, a leukotriene receptor antagonist used to treat asthma and allergies . Structurally, it features a cyclopropane ring substituted with a methyl ester (-COOCH₃) and a mercaptomethyl (-CH₂SH) group. This compound is synthesized via multi-step processes involving ester reduction, cyanidation, and mercaptan formation, often starting from diethyl cyclopropane-1,1-dicarboxylate or 1-(hydroxymethyl)cyclopropaneacetonitrile .

Properties

IUPAC Name

methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-9-6(8)4-7(5-10)2-3-7/h10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHLVNAWLWIHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192074
Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
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Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152922-73-1
Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152922-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester
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Preparation Methods

Base-Catalyzed Hydrolysis of Methyl Ester Derivatives

A patented method outlines the preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid through hydrolysis of methyl [1-(mercaptomethyl)cyclopropyl]acetate. The process involves:

  • Reagents : Sodium hydroxide (47% aqueous solution) in methanol.

  • Conditions : Heating at 70–80°C for 2 hours, followed by acidification with HCl to pH 3.0–4.0.

  • Purification : Extraction with ethyl acetate and crystallization from heptane, yielding >99% purity.

This method highlights the ester’s role as a precursor, though the synthesis of the methyl ester itself is inferred rather than explicitly detailed.

Industrial-Scale Process Optimization

Large-Scale Reactor Configurations

The patent describes a 5 L flask setup for hydrolysis, emphasizing:

  • Equipment : Four-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet.

  • Scalability : Distillation under reduced pressure (30–40°C, <100 torr) to recover solvents, ensuring cost-efficiency.

Catalytic Cyclization for Derivative Synthesis

In a secondary application, the methyl ester reacts with 2-amino-2-methyl-1-propanol in xylene under acid catalysis (p-toluenesulfonic acid):

  • Conditions : Heating at 120–150°C for 60 hours.

  • Outcome : Isolation of the cyclized product via vacuum distillation (115–125°C, 12–18 torr) with >95% purity.

Critical Analysis of Methodological Limitations

Gaps in Ester Synthesis Documentation

While the patent extensively details downstream applications of the methyl ester, its synthesis from [1-(mercaptomethyl)cyclopropyl]acetic acid remains undescribed. Standard esterification protocols (e.g., Fischer–Speier) are presumed but lack experimental validation in the cited sources.

Solvent and Catalyst Selection

  • Solvent Choice : Xylene and toluene are preferred for azeotropic water removal, though benzene’s toxicity limits its industrial use.

  • Catalyst Efficiency : p-Toluenesulfonic acid proves effective but necessitates post-reaction neutralization, adding purification steps.

Comparative Data on Reaction Parameters

ParameterHydrolysisCyclization
Temperature Range70–80°C120–150°C
Reaction Time2 hours60 hours
CatalystNaOH (aqueous)p-Toluenesulfonic acid
Yield>99%>95%
Purity (GC)>99%>95%

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(mercaptomethyl)cyclopropaneacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted esters .

Scientific Research Applications

Scientific Research Applications

Methyl 1-(mercaptomethyl)cyclopropaneacetate serves as a critical intermediate in the synthesis of several pharmaceutical compounds, notably:

  • Montelukast : This compound is an effective leukotriene receptor antagonist used in treating asthma and allergic rhinitis. This compound is involved in the synthetic pathway of montelukast, where it is coupled with other reagents to produce the final product .
  • URAT-1 Inhibitors : Research indicates that this compound can be utilized for developing novel salt-type URAT-1 inhibitors, which are relevant in treating gout by modulating uric acid levels.
  • Chemical Reactions : The compound undergoes various reactions such as oxidation (to form sulfoxides or sulfones), reduction (to yield alcohols or thiols), and nucleophilic substitution (affecting the ester group). These reactions enhance its utility in synthesizing diverse chemical entities.

Data Tables

Case Study 1: Montelukast Synthesis

A patent outlines a method for preparing montelukast using this compound as a key intermediate. The process involves coupling this compound with a mesylate generated in situ, followed by hydrolysis to yield montelukast acid, which can then be converted into its sodium salt for therapeutic use .

Case Study 2: URAT-1 Inhibitors Development

Recent studies have focused on the development of URAT-1 inhibitors utilizing this compound as a precursor. These inhibitors are designed to reduce uric acid levels in patients with gout, showcasing the compound's potential beyond traditional applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between Methyl 1-(mercaptomethyl)cyclopropaneacetate and related compounds:

Compound Molecular Formula Key Functional Groups Physical State Key Applications
This compound C₇H₁₂O₂S Methyl ester, mercaptomethyl Pale yellow liquid Montelukast synthesis
1-(Mercaptomethyl)cyclopropaneacetic acid C₆H₁₀O₂S Carboxylic acid, mercaptomethyl White crystalline Montelukast intermediate
Ethyl levulinate C₇H₁₂O₃ Ethyl ester, ketone Liquid Solvent, flavoring agent
Methyl isobutyryl acetate C₇H₁₂O₃ Methyl ester, ketone Liquid Polymer precursor
(1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropaneacetate C₁₁H₁₈O₃ Methyl ester, cyclopropane, ketone Liquid (bp 104–106°C) Specialty chemical intermediate

Physical and Chemical Properties

  • Thermal Stability: The cyclopropane ring in this compound confers rigidity but may reduce thermal stability compared to non-cyclopropane esters like ethyl levulinate .
  • Solubility : The methyl ester form is lipophilic, enhancing solubility in organic solvents (e.g., ethyl acetate), while the acid form (162515-68-6) is sparingly soluble in water .
  • Handling Challenges: The thiol group in this compound necessitates inert atmospheres (nitrogen) during synthesis to prevent oxidation, unlike non-sulfur analogs .

Industrial and Pharmaceutical Relevance

  • This compound : Central to Montelukast’s commercial production. Patents by Delmar Chemicals and Chemagis Ltd. highlight improved processes for purity (>99%) and reduced odor in intermediates .
  • 1-(Mercaptomethyl)cyclopropaneacetic acid : Used directly in final Montelukast salt formation. Its crystalline purity (99%) ensures compliance with pharmaceutical standards .
  • Non-Pharmaceutical Analogs: Ethyl levulinate and methyl isobutyryl acetate lack bioactivity but are widely used in fragrances and polymer industries .

Key Research Findings and Innovations

  • Purity Enhancements: Novel processes using citric acid/isopropyl acetate for acidification achieve pH-controlled crystallization, minimizing impurities .
  • Safety Improvements : Replacement of hazardous reagents (e.g., n-butyl lithium) with safer bases like ammonium hydroxide in coupling reactions .
  • Cost Efficiency : Use of commercially available 1-(hydroxymethyl)cyclopropaneacetonitrile reduces synthesis steps and costs .

Biological Activity

Methyl 1-(mercaptomethyl)cyclopropaneacetate (CAS No. 152922-73-1) is an organic compound that has garnered attention due to its potential biological activities and applications in pharmaceutical synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a comparison with similar compounds.

Chemical Structure and Properties

This compound features a cyclopropane ring, a methyl group, and a mercaptomethyl functional group. Its molecular formula is C7H12O2SC_7H_{12}O_2S. The unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of montelukast, a leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. Montelukast exerts its pharmacological effects by inhibiting leukotriene receptors, thereby reducing inflammation and bronchoconstriction associated with asthma .

Key Mechanisms:

  • Leukotriene Receptor Antagonism : By acting as a precursor to montelukast, this compound contributes to the modulation of inflammatory responses.
  • Chemical Reactivity : The mercaptomethyl group can undergo oxidation to form sulfoxides or sulfones, which may have distinct biological activities.

In vitro Studies

Research indicates that this compound can influence various biological pathways due to its structural properties. For instance, studies have shown that derivatives of this compound can exhibit anti-inflammatory effects by modulating cytokine production .

Case Studies

  • Montelukast Synthesis : A significant body of research focuses on the synthesis of montelukast from this compound. This compound serves as a critical building block in the production of montelukast, which has been extensively studied for its efficacy in treating asthma and allergic conditions .
  • Cytoprotective Effects : Some studies suggest that compounds derived from this compound may offer cytoprotective benefits against hepatotoxic agents, highlighting its potential therapeutic applications beyond asthma treatment .

Comparison with Similar Compounds

Compound NameCAS NumberBiological Activity
Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetateNot availableSimilar synthesis applications
Cyclopropaneacetic acid, 1-(mercaptomethyl)-methyl esterNot availablePotentially similar reactivity
Methyl 1-(sulfanylmethyl)cyclopropanecarboxylateNot availableRelated structural properties

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-(mercaptomethyl)cyclopropaneacetate, and how are they experimentally validated?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Starting from diethyl cyclopropane-1,1-dicarboxylate, sequential reactions with sodium cyanide, methanol, and sodium hydrosulfide yield the target compound via ester reduction and mercaptan formation .
  • Route 2 : A bromination pathway avoids toxic solvents (e.g., DMF) by converting 1-(hydroxymethyl)cyclopropaneacetonitrile to 1-(bromomethyl)cyclopropaneacetonitrile, followed by nucleophilic substitution with mercaptan sources .
    • Validation involves GC purity analysis (>93%) and comparison of spectral data (NMR, IR) with literature benchmarks .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Gas Chromatography (GC) : Determines purity (>93%) and identifies volatile by-products .
  • NMR Spectroscopy : Confirms structural integrity (e.g., cyclopropane ring protons at δ 1.2–1.5 ppm, thiol proton at δ 1.6–1.8 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (C₇H₁₂O₂S, 160.24 g/mol) and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, amber vials to prevent thiol oxidation. Stability studies should monitor degradation via HPLC or GC under accelerated conditions (e.g., 25°C/60% RH), with periodic sampling over 6–12 months .

Q. What is the role of this compound in synthesizing Montelukast?

  • Methodological Answer : It serves as a key intermediate for introducing the thiol-containing cyclopropane moiety into Montelukast’s structure. The thiol group participates in nucleophilic substitution or Michael addition reactions during coupling with quinoline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce toxicity in this compound synthesis?

  • Methodological Answer :

  • Replace PBr₃ or Ph₃P/Br₂ with HBr/acetic acid for bromination to minimize hazardous waste .
  • Use water-miscible solvents (e.g., ethanol) instead of DMF to improve safety and simplify purification .
  • DOE (Design of Experiments) can identify optimal parameters (e.g., temperature, stoichiometry) for yield and purity .

Q. What strategies are effective for identifying and quantifying impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Detects sulfoxide derivatives (e.g., oxidation by-products) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Headspace GC-MS : Identifies volatile impurities (e.g., residual solvents like methanol) .
  • Quantify impurities against USP/EP reference standards, ensuring ≤0.15% for any single unknown impurity .

Q. How should researchers resolve contradictions in purity data across synthetic batches?

  • Methodological Answer :

  • Cross-validate using multiple techniques (e.g., GC, NMR, titration) to rule out method-specific biases .
  • Replicate reactions under controlled conditions (fixed temperature, stirring rate) to isolate variables affecting purity .
  • Perform statistical analysis (e.g., ANOVA) to assess batch-to-batch variability .

Q. What methodological approaches ensure stereochemical purity when synthesizing this compound for enantioselective applications?

  • Methodological Answer :

  • Use chiral chromatography (e.g., Chiralpak® IC column) to separate enantiomers and confirm optical purity .
  • Monitor reaction progress with polarimetry or circular dichroism (CD) to detect unintended racemization .
  • Optimize reaction temperature (<0°C) to suppress thermal racemization during critical steps (e.g., cyclopropane ring formation) .

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